molecular formula C10H10ClN3O2 B13410463 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- CAS No. 75906-67-1

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)-

Cat. No.: B13410463
CAS No.: 75906-67-1
M. Wt: 239.66 g/mol
InChI Key: XBXITUWPPCCXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring system with a chlorine atom at the 6th position and a dimethylamino group at the 3rd position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the 3rd and 6th positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-methyl-
  • 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-ethyl-
  • 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-phenyl-

Uniqueness

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

75906-67-1

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

6-chloro-3-(dimethylamino)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H10ClN3O2/c1-13(2)14-9(15)7-5-6(11)3-4-8(7)12-10(14)16/h3-5H,1-2H3,(H,12,16)

InChI Key

XBXITUWPPCCXQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.